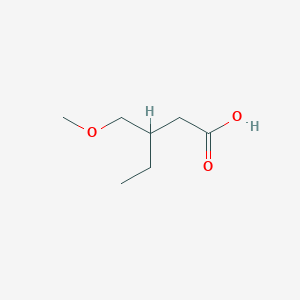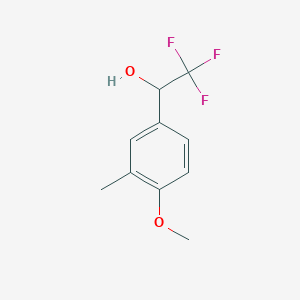
4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol is a complex organic compound with a unique structure It is characterized by the presence of a trideuteriomethyl group, which is a methyl group where three hydrogen atoms are replaced by deuterium
Méthodes De Préparation
The synthesis of 4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol involves several steps. The synthetic routes typically include the use of deuterated reagents to introduce the trideuteriomethyl group. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation and deuterium exchange reactions to achieve large-scale synthesis.
Analyse Des Réactions Chimiques
4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or isotopic compositions.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study isotopic effects and reaction mechanisms. In biology, it can be used as a tracer molecule in metabolic studies due to the presence of deuterium. In medicine, it has potential applications in drug development and pharmacokinetics studies. In industry, it can be used in the synthesis of specialized materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and metabolic stability. The molecular targets may include enzymes, receptors, and transport proteins, and the pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol is unique due to the presence of the trideuteriomethyl group. Similar compounds may include other deuterated analogs or non-deuterated versions with similar structural features. The uniqueness of this compound lies in its isotopic composition, which can provide distinct advantages in various research applications, such as enhanced stability and altered reaction kinetics.
Propriétés
Formule moléculaire |
C12H22O |
|---|---|
Poids moléculaire |
185.32 g/mol |
Nom IUPAC |
4-methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol |
InChI |
InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/i2D3 |
Clé InChI |
JLPUXFOGCDVKGO-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C12CCCCC1(C(CCC2)C)O |
SMILES canonique |
CC1CCCC2(C1(CCCC2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-N'-hydroxycarbamimidoyl]-N,N-dimethylbenzamide](/img/structure/B11721820.png)


![2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11721837.png)


![Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11721867.png)






![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide](/img/structure/B11721907.png)
